

Application Notes and Protocols for Testing Ningnanmycin Against Powdery Mildew

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Compound of Interest

Compound Name: Ningnanmycin

Cat. No.: B12329754

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Introduction

Ningnanmycin is a cytosine nucleoside antibiotic derived from *Streptomyces noursei* var. *xichangensis*. It has demonstrated broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses.^{[1][2]} Field efficacy tests have shown that **Ningnanmycin** can effectively prevent and control powdery mildew on crops such as wheat, cucumber, and cowpeas.^{[1][3][4]} This document provides detailed protocols for testing the efficacy of **Ningnanmycin** against powdery mildew, covering both in vitro and in vivo methodologies. It also outlines the current understanding of **Ningnanmycin**'s mode of action, which involves direct inhibition of fungal growth and the induction of systemic resistance in the host plant.

Data Presentation

Table 1: In Vitro Efficacy of **Ningnanmycin** Against Fungal Pathogens

Fungal Species	Assay Type	Parameter	Value	Reference
Pseudopezalotia opsis camelliae- sinensis	Mycelial Growth Rate	EC ₅₀	75.92 U/mL	[1][3]
Various Powdery Mildew Species	Spore Germination Inhibition	Concentration Range (for other fungicides)	0.05% - 0.2%	[5]

Table 2: In Vivo Application Rates of **Ningnanmycin** and Other Fungicides for Disease Control

Active Ingredient	Target Pathogen	Application Rate	Efficacy	Reference
Ningnanmycin	Potato Virus Y	500 µg/mL	Inhibits virus replication	[6]
Various Fungicides	Powdery Mildew	0.025% - 0.15%	Varies	[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Ningnanmycin's Antifungal Activity

This protocol details two common in vitro methods to assess the direct inhibitory effect of **Ningnanmycin** on powdery mildew.

1.1 Spore Germination Inhibition Assay (Hanging Drop Method)

Objective: To determine the concentration of **Ningnanmycin** required to inhibit the germination of powdery mildew conidia.

Materials:

- Freshly collected powdery mildew conidia

- **Ningnanmycin** stock solution (e.g., 10% Soluble Powder - SP)[8]
- Sterile distilled water
- Glass cavity slides
- Coverslips
- Microscope
- Humid chamber (e.g., Petri dish with moist filter paper)

Procedure:

- **Inoculum Preparation:** Gently brush conidia from infected leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 5×10^5 conidia/mL.[9]
- **Preparation of **Ningnanmycin** Solutions:** Prepare a series of **Ningnanmycin** concentrations (e.g., 1, 5, 25, 50, 100, 250, 500 $\mu\text{g/mL}$) by diluting the stock solution with sterile distilled water. A control with only sterile distilled water should be included.
- **Assay Setup:**
 - Place a drop of each **Ningnanmycin** concentration (or control) on a coverslip.
 - Add a drop of the spore suspension to the drop on the coverslip.
 - Invert the coverslip and place it over the cavity of a glass slide.
- **Incubation:** Incubate the slides in a humid chamber at approximately 25°C for 24-48 hours in the dark.[10]
- **Data Collection:** Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
- **Calculation:** Calculate the percentage of spore germination inhibition using the following formula:

- Inhibition (%) = $[(C - T) / C] \times 100$
- Where C = % germination in the control, and T = % germination in the treatment.

1.2 Mycelial Growth Rate Assay

Objective: To determine the effect of **Ningnanmycin** on the mycelial growth of a culturable powdery mildew-like fungus (as powdery mildews are obligate biotrophs, a surrogate fungus may be used for this specific assay if the target is not culturable). Note: This is more applicable to other fungi as powdery mildew is an obligate parasite. However, the principle can be adapted for detached leaf assays.

Materials:

- Pure culture of a test fungus
- Potato Dextrose Agar (PDA) medium
- **Ningnanmycin** stock solution
- Sterile Petri dishes
- Cork borer

Procedure:

- Medium Preparation: Prepare PDA medium and amend it with various concentrations of **Ningnanmycin** (e.g., 1, 5, 25, 50, 100, 250, 500 µg/mL) after autoclaving and cooling to about 50-60°C.[1] Pour the amended PDA into sterile Petri dishes. A control with no **Ningnanmycin** should be included.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
- Incubation: Incubate the plates at 25-28°C.
- Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungus in the control plate has reached the edge of the plate.

- Calculation: Calculate the percentage of mycelial growth inhibition for each concentration.

Protocol 2: In Vivo Evaluation of Ningnanmycin for Powdery Mildew Control

Objective: To assess the protective and curative efficacy of **Ningnanmycin** against powdery mildew on a host plant.

Materials:

- Susceptible host plants (e.g., cucumber, wheat)
- Powdery mildew inoculum
- **Ningnanmycin** formulation (e.g., 10% SP)
- Sprayer
- Controlled environment growth chamber or greenhouse

Procedure:

- Plant Cultivation: Grow susceptible plants to a suitable stage (e.g., 2-3 true leaves for cucumber).
- Inoculum Preparation: Collect heavily infected leaves and shake them over the test plants to release conidia, ensuring a uniform distribution. Alternatively, prepare a spore suspension (as in 1.1) and spray it onto the plants.[\[9\]](#)
- **Ningnanmycin** Application:
 - Protective Treatment: Prepare **Ningnanmycin** solutions at different concentrations (e.g., 100, 250, 500 µg/mL). Spray the plants with the solutions 24 hours before inoculation with powdery mildew.
 - Curative Treatment: Inoculate the plants with powdery mildew first. Apply the **Ningnanmycin** solutions 24-48 hours after the appearance of the first disease symptoms.

- A control group should be sprayed with water only.
- Incubation: Maintain the plants in a controlled environment with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).
- Disease Assessment: 7-14 days after inoculation, assess the disease severity on the leaves using a rating scale.

Table 3: Example of a Powdery Mildew Disease Severity Rating Scale (0-4)

Rating	Percentage of Leaf Area Infected	Description
0	0%	No visible signs of powdery mildew.
1	1-25%	Small, scattered powdery mildew colonies.
2	26-50%	Powdery mildew colonies are larger and more numerous.
3	51-75%	Large portions of the leaf are covered with powdery mildew.
4	>75%	The entire leaf is nearly covered with powdery mildew.

- Data Analysis: Calculate the Percent Disease Index (PDI) and the control efficacy.
 - $PDI = [\sum (\text{Rating} \times \text{Number of leaves in that rating}) / (\text{Total number of leaves} \times \text{Highest rating})] \times 100$
 - $\text{Control Efficacy (\%)} = [(\text{PDI in control} - \text{PDI in treatment}) / \text{PDI in control}] \times 100$

Visualization of Experimental Workflows and Signaling Pathways

Caption: Workflow for the in vitro spore germination inhibition assay.

Caption: Workflow for the in vivo evaluation of **Ningnanmycin**.

Caption: Proposed signaling pathway for **Ningnanmycin**-induced resistance.

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